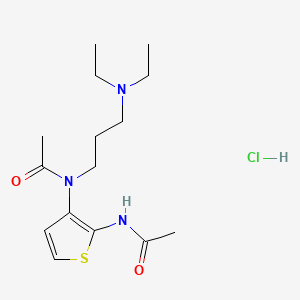
Acetamide, N-(2-(acetylamino)-3-thienyl)-N-(3-(diethylamino)propyl)-, monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetamide, N-(2-(acetylamino)-3-thienyl)-N-(3-(diethylamino)propyl)-, monohydrochloride is a complex organic compound that belongs to the class of acetamides. This compound is characterized by the presence of an acetamide group, a thienyl ring, and a diethylamino propyl chain. It is often used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(2-(acetylamino)-3-thienyl)-N-(3-(diethylamino)propyl)-, monohydrochloride typically involves multiple steps:
Formation of the Acetamide Group: This can be achieved by reacting acetic anhydride with an amine.
Introduction of the Thienyl Ring: The thienyl ring can be introduced through a Friedel-Crafts acylation reaction.
Attachment of the Diethylamino Propyl Chain: This step involves the reaction of a diethylamine with a suitable propyl halide.
Industrial Production Methods
Industrial production methods may involve optimizing the above synthetic routes to increase yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving the thienyl ring.
Reduction: Reduction reactions may target the acetamide group or the thienyl ring.
Substitution: The diethylamino propyl chain can undergo substitution reactions, often involving nucleophilic reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield amines or alcohols.
Aplicaciones Científicas De Investigación
Acetamide, N-(2-(acetylamino)-3-thienyl)-N-(3-(diethylamino)propyl)-, monohydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Acetamide, N-(2-(acetylamino)-3-thienyl)-N-(3-(diethylamino)propyl)-, monohydrochloride involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects through various pathways, such as inhibition of enzyme activity, modulation of receptor function, or disruption of cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- Acetamide, N-(2-(acetylamino)-3-thienyl)-N-(3-(dimethylamino)propyl)-, monohydrochloride
- Acetamide, N-(2-(acetylamino)-3-thienyl)-N-(3-(methylamino)propyl)-, monohydrochloride
Uniqueness
The unique combination of the acetamide group, thienyl ring, and diethylamino propyl chain in Acetamide, N-(2-(acetylamino)-3-thienyl)-N-(3-(diethylamino)propyl)-, monohydrochloride gives it distinct chemical properties
Propiedades
Número CAS |
122777-85-9 |
|---|---|
Fórmula molecular |
C15H26ClN3O2S |
Peso molecular |
347.9 g/mol |
Nombre IUPAC |
N-[3-[acetyl-[3-(diethylamino)propyl]amino]thiophen-2-yl]acetamide;hydrochloride |
InChI |
InChI=1S/C15H25N3O2S.ClH/c1-5-17(6-2)9-7-10-18(13(4)20)14-8-11-21-15(14)16-12(3)19;/h8,11H,5-7,9-10H2,1-4H3,(H,16,19);1H |
Clave InChI |
ZXTZKFNWIMENQN-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CCCN(C1=C(SC=C1)NC(=O)C)C(=O)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


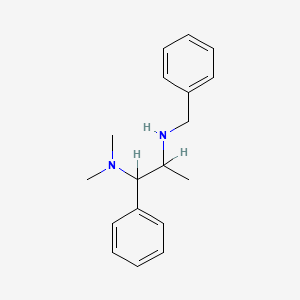

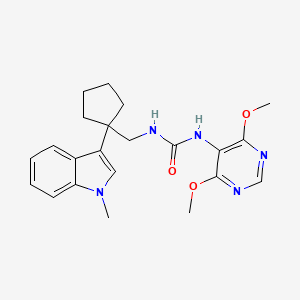
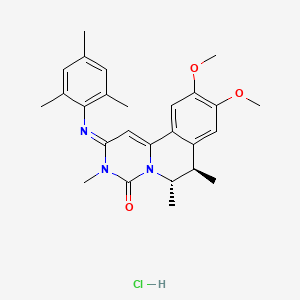
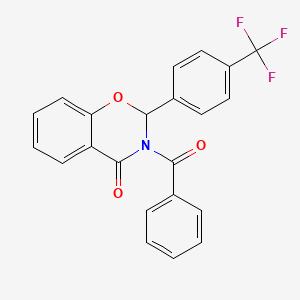

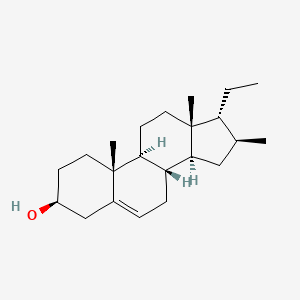
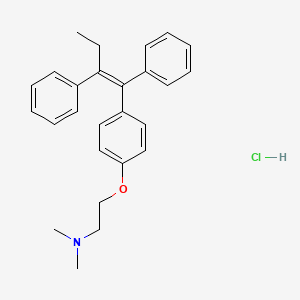
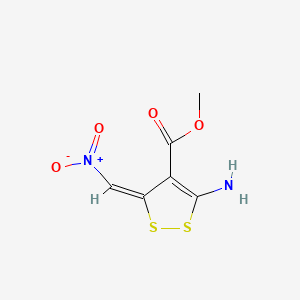
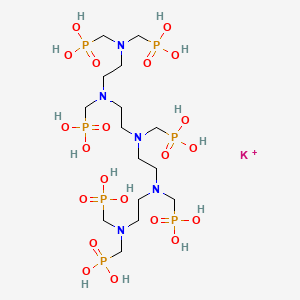
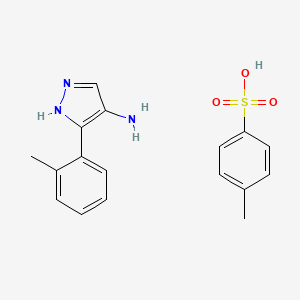
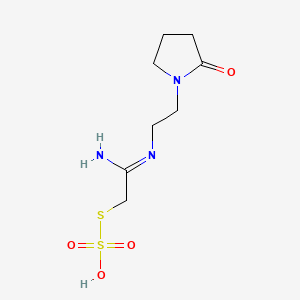
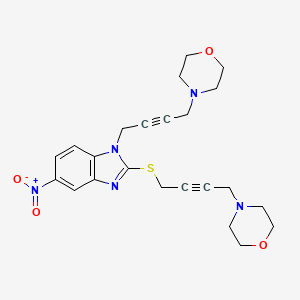
![3-O-[2-[benzyl(methyl)amino]ethyl] 5-O-(cyclopropylmethyl) 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate;hydrochloride](/img/structure/B12739282.png)
